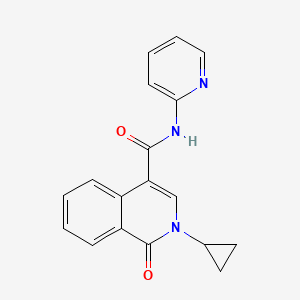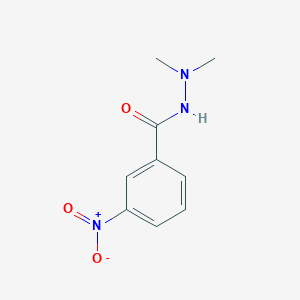
1-(2,2,4,6,7-pentamethylquinolin-1(2H)-yl)-2-(4-phenylpiperazin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2,2,4,6,7-PENTAMETHYL-1(2H)-QUINOLINYL]-2-(4-PHENYLPIPERAZINO)-1-ETHANONE is a complex organic compound with a unique structure that combines a quinoline derivative and a piperazine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2,2,4,6,7-PENTAMETHYL-1(2H)-QUINOLINYL]-2-(4-PHENYLPIPERAZINO)-1-ETHANONE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the introduction of the piperazine group. Common reagents used in these reactions include halogenated quinolines, phenylpiperazine, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, often involving high temperatures and pressures, as well as the use of solvents to dissolve reactants and intermediates.
化学反応の分析
Types of Reactions: 1-[2,2,4,6,7-PENTAMETHYL-1(2H)-QUINOLINYL]-2-(4-PHENYLPIPERAZINO)-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenated compounds and strong bases or acids to facilitate the substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield fully saturated derivatives.
科学的研究の応用
1-[2,2,4,6,7-PENTAMETHYL-1(2H)-QUINOLINYL]-2-(4-PHENYLPIPERAZINO)-1-ETHANONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and potential interactions with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of 1-[2,2,4,6,7-PENTAMETHYL-1(2H)-QUINOLINYL]-2-(4-PHENYLPIPERAZINO)-1-ETHANONE involves its interaction with molecular targets, such as enzymes or receptors. The quinoline and piperazine moieties may bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
類似化合物との比較
2,4,6-TRIMETHYL-1,3-PHENYLENEDIAMINE: Another compound with a similar aromatic structure but different functional groups.
HEPTANE, 2,2,4,6,6-PENTAMETHYL-: A structurally related compound with different chemical properties.
Uniqueness: 1-[2,2,4,6,7-PENTAMETHYL-1(2H)-QUINOLINYL]-2-(4-PHENYLPIPERAZINO)-1-ETHANONE is unique due to its combination of a quinoline derivative and a piperazine moiety, which imparts distinct chemical and biological properties
特性
分子式 |
C26H33N3O |
|---|---|
分子量 |
403.6 g/mol |
IUPAC名 |
1-(2,2,4,6,7-pentamethylquinolin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C26H33N3O/c1-19-15-23-21(3)17-26(4,5)29(24(23)16-20(19)2)25(30)18-27-11-13-28(14-12-27)22-9-7-6-8-10-22/h6-10,15-17H,11-14,18H2,1-5H3 |
InChIキー |
JZBURBLVHMCZDJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1C)N(C(C=C2C)(C)C)C(=O)CN3CCN(CC3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3-methoxy-1,2-oxazol-5-yl)-N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]propanamide](/img/structure/B11028262.png)

![Ethyl 2-{[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-YL]amino}-4-methylpyrimidine-5-carboxylate](/img/structure/B11028275.png)
![2-[acetyl(propan-2-yl)amino]-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11028278.png)
![Ethyl 2-{[2-(3,4-dimethoxyphenyl)acetyl]amino}acetate](/img/structure/B11028282.png)
![N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(3-methylbutyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B11028286.png)
![N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B11028297.png)
![4-cyclohexyl-9-(furan-2-yl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene](/img/structure/B11028304.png)

![3-methyl-5-oxo-N-(1,3,4-thiadiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11028310.png)
![2-[acetyl(2-methylpropyl)amino]-4-methyl-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide](/img/structure/B11028319.png)
![4-(furan-2-ylmethyl)-9-thiophen-2-yl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene](/img/structure/B11028324.png)
![4-bromo-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]benzamide](/img/structure/B11028331.png)
![3-cyclopropyl-7-ethyl-1-(2-methoxyphenyl)-8-methyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11028339.png)
